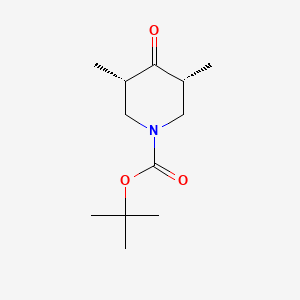

tert-Butyl-(3R,5S)-3,5-Dimethyl-4-oxopiperidin-1-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, like (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (CDHH), has been achieved on an industrial scale using a stereoselective short chain carbonyl reductase (SCR) that was cloned and expressed in Escherichia coli . The fermentation of recombinant E. coli harboring SCR was carried out in large fermenters, and the recombinant SCR was successfully applied for efficient production of (3R,5S)-CDHH . The scale-up synthesis of (3R,5S)-CDHH was performed in a 5000 L bioreactor with 400 g/L of (S)-CHOH at 30°C, resulting in a space-time yield of 13.7 mM/h/g DCW .Chemical Reactions Analysis

The biotechnological production of (3R,5S)-CDHH is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) by a carbonyl reductase . This synthetic pathway is becoming a primary route for (3R,5S)-CDHH production due to its high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness .Wissenschaftliche Forschungsanwendungen

Asymmetrische Synthese

Diese Verbindung wird bei der asymmetrischen Synthese von tert-Butyl-(3R,5S)-6-Chlor-3,5-dihydroxyhexanoat verwendet . Dieser Prozess beinhaltet einen autarken Biokatalysator, der auf einer Strategie zur Co-Immobilisierung von Carbonylreduktase und NADP+ basiert . Der Biokatalysator erzielte eine in-situ-Cofaktorregenerierung und zeigte eine hohe Enantioselektivität und Ausbeute .

Biosynthese von Rosuvastatin-Zwischenprodukt

Die Verbindung ist ein wichtiges chirales Zwischenprodukt für die Synthese der Seitenkette des Lipidsenkers Rosuvastatin . Carbonylreduktasen zeigten eine ausgezeichnete Aktivität für die Biosynthese von (3R,5S)-CDHH .

Entwicklung des Biokatalysators

Die Verbindung wird bei der Entwicklung eines autarken Biokatalysators für die asymmetrische Biosynthese von Rosuvastatin-Zwischenprodukten verwendet . Dieser Biokatalysator erzielte eine in-situ-Cofaktorregenerierung und zeigte eine Aktivitätswiederherstellung von 77,93 % und eine spezifische Aktivität von 70,45 U/g .

Biotransformation von Lactobacillus Kefir

Ein effizientes Biotransformationsverfahren mit ganzen Zellen unter Verwendung von Lactobacillus kefir wurde für die asymmetrische Synthese von tert-Butyl-(3R, 5S) 6-Chlor-dihydroxyhexanoat entwickelt, einem chiralen Bausteine für den HMG-CoA-Reduktase-Inhibitor .

Biokonversion von Saccharomyces Cerevisiae CGMCC Nr. 2233

Tert-Butyl-(3R,5S)-6-Chlor-3,5-dihydroxyhexanoat wurde unter Verwendung der asymmetrischen Reduktion von tert-Butyl-(S)-6-Chlor-5-hydroxy-3-oxo-hexanoat mit flüssigkeitskernimmobilisiertem Saccharomyces cerevisiae CGMCC Nr. 2233 synthetisiert.

Stereoselektive Synthesen

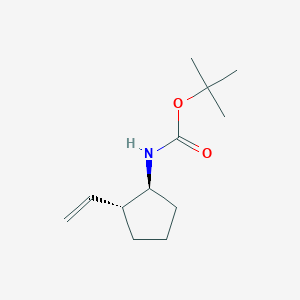

Tert-Butyl-3-Allyl-4-oxopiperidin-1-carboxylat und dessen Derivate, die an der 3-Position und im Allylfragment substituiert sind, wurden mit L-Selectrid in wasserfreiem Tetrahydrofuran umgesetzt, um tert-Butyl-(3R,4S)-3-Allyl-4-hydroxypiperidin-1-carboxylate (cis-Isomere) in quantitativer Ausbeute zu erhalten .

Pharmazeutischer Baustein

1-Boc-4-Piperidon, ein pharmazeutischer Baustein, kann bei der Synthese von (3E,5E)-3,5-Bis(2,5-Dimethoxybenzyliden)-1-t-Butoxycarbonylpiperidin-4-on (RL197) verwendet werden . Es kann auch bei der Synthese von Spirorifamycinen verwendet werden, die einen Piperidinring enthalten .

Synergistische Synthese

Tert-Butyl-4-[(E)-But-1-en-3-in-1-yl]-3-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indol-1-carboxylat wurde mit einer guten Ausbeute und Selektivität ausgehend von kommerziell erhältlichem 4-Brom-1H-Indol und unter Verwendung einfacher Reagenzien synthetisiert . Die Titelverbindung ist ein potenzieller Vorläufer für biologisch aktive Naturstoffe wie Indiacen A und Indiacen B .

Wirkmechanismus

Target of Action

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate, also known as cis-Tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, is a key chiral intermediate used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin . The primary target of this compound is the enzyme carbonyl reductase .

Mode of Action

The compound interacts with its target, carbonyl reductase, exhibiting excellent activity for the biosynthesis of (3R,5S)-CDHH . This interaction is facilitated by the presence of a cofactor NADH/NADPH .

Biochemical Pathways

The compound plays a significant role in the biosynthesis pathway of rosuvastatin, a lipid-lowering drug . Rosuvastatin is one of the statin drugs that competitively bind to hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase and inhibit the synthesis of mevalonate . This results in a reduction of low-density lipoprotein cholesterol in plasma, thereby reducing the risk of atherosclerosis and the incidence of coronary heart diseases .

Pharmacokinetics

The compound’s interaction with carbonyl reductase and the requirement of cofactor nadh/nadph suggest that it may have specific adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is the production of (3R,5S)-CDHH, a key chiral intermediate for the synthesis of the side chain of rosuvastatin . This contributes to the overall effect of rosuvastatin in lowering the level of low-density lipoprotein cholesterol in plasma .

Action Environment

The action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is influenced by the presence of a cofactor NADH/NADPH . The compound’s activity recovery and specific activity were found to be 77.93% and 70.45 U/g, respectively, when a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of certain cofactors and the use of specific biocatalysts .

Zukünftige Richtungen

The future directions in the synthesis of similar compounds like (3R,5S)-CDHH involve improving the efficiency and scalability of the production process. For instance, the use of a self-sufficient biocatalyst for the asymmetric biosynthesis of rosuvastatin intermediate has been demonstrated . This approach, which involves the co-immobilization of carbonyl reductase and NADP on a resin carrier, allows for in situ cofactor regeneration and has been shown to achieve high enantioselectivity and yield .

Biochemische Analyse

Biochemical Properties

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate interacts with several enzymes and biomolecules. Carbonyl reductases have shown excellent activity for the biosynthesis of this compound . The compound’s interaction with these enzymes is crucial for its role in biochemical reactions .

Cellular Effects

The cellular effects of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate are primarily related to its role in the synthesis of rosuvastatin, a drug that can effectively lower the level of low-density lipoprotein cholesterol in plasma . This compound’s influence on cell function is thus indirectly linked to its impact on cellular metabolism and gene expression related to cholesterol synthesis .

Molecular Mechanism

The molecular mechanism of action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate involves its conversion into the side chain of rosuvastatin. This process is facilitated by carbonyl reductases, which show excellent activity for the biosynthesis of this compound . The compound’s effects at the molecular level include binding interactions with these enzymes, leading to changes in gene expression related to cholesterol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate have been observed over time. The compound has shown stability and has been used in multiple cycles of reactions without degradation . Long-term effects on cellular function have been observed in in vitro studies related to cholesterol synthesis .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate in animal models are limited, the compound’s role in the synthesis of rosuvastatin suggests that its effects would vary with dosage. High doses could potentially lead to an increased production of rosuvastatin, which could have toxic or adverse effects .

Metabolic Pathways

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is involved in the metabolic pathway leading to the synthesis of rosuvastatin. It interacts with enzymes such as carbonyl reductases, which facilitate its conversion into the side chain of rosuvastatin . This interaction could affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is likely related to its role in the synthesis of rosuvastatin. It may be directed to specific compartments or organelles where the synthesis of rosuvastatin occurs .

Eigenschaften

IUPAC Name |

tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHLCGOZBTXTTE-DTORHVGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1=O)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](C1=O)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butyramide](/img/structure/B2559875.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2559880.png)

![(E)-3-[(1R,3R)-2,2-Dichloro-3-methylcyclopropyl]prop-2-enoic acid](/img/structure/B2559886.png)

![(9s,10s)-13-((E)-(furan-2-ylmethylene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2559887.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]propan-1-one](/img/structure/B2559888.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2559895.png)